molecular formula C24H20FNO5S B2864268 (4-ethoxyphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114872-49-9

(4-ethoxyphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2864268
CAS RN: 1114872-49-9
M. Wt: 453.48
InChI Key: FEASAHQIIXFYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-ethoxyphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C24H20FNO5S and its molecular weight is 453.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes Sensing pH and Metal Cations

One notable application of compounds similar to (4-ethoxyphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is in the development of fluorescent probes for sensing pH and metal cations. The study by Tanaka et al. (2001) found that benzothiazole analogs, which are structurally related, are suitable for sensing zinc cations and exhibit sensitivity to pH changes, especially in the range of pH 7-8 (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Synthesis of Novel Benzoxazine Derivatives

Largeron and Fleury (1998) demonstrated the use of methoxyphenyl methanone derivatives in synthesizing novel 8-amino-1,4-benzoxazine derivatives with potential anti-stress oxidative properties. This showcases the role of such compounds in facilitating the synthesis of new chemical entities (Largeron & Fleury, 1998).

Generation of Fluorinated Compounds

Patrick, Yu, Taylor, and Gorrell (2004) explored the use of 4-fluoro-2-methoxyphenol, a compound with a similar structure, in generating fluorinated building blocks for synthesizing various fluorinated compounds. This indicates the potential application of the subject compound in the synthesis of fluorinated materials (Patrick, Yu, Taylor, & Gorrell, 2004).

Antioxidant Properties

Çetinkaya, Göçer, Menzek, and Gülçin (2012) synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, a structurally related compound, and assessed their antioxidant properties. This research suggests that similar structures might have potential as antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antimicrobial Activity

Research by Patel, Agravat, and Shaikh (2011) on new pyridine derivatives, including benzothiazole compounds, demonstrated variable antimicrobial activity, suggesting the potential use of related structures in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

(4-ethoxyphenyl)-[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5S/c1-3-31-19-10-7-16(8-11-19)24(27)23-15-26(18-5-4-6-20(14-18)30-2)21-13-17(25)9-12-22(21)32(23,28)29/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEASAHQIIXFYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.